N-Ethylbuphedrone

DAT Inhibition Synthetic Cathinone SAR In Vitro Pharmacology

N-Ethylbuphedrone (NEB, CAS 1354631-28-9) is a synthetic cathinone of the β-keto amphetamine class, formally designated as 2-(ethylamino)-1-phenylbutan-1-one. It is characterized by an ethyl substituent at both the alpha carbon and the nitrogen atom, distinguishing it from simpler cathinone analogs.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 1354631-28-9
Cat. No. B3339934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylbuphedrone
CAS1354631-28-9
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=CC=CC=C1)NCC
InChIInChI=1S/C12H17NO/c1-3-11(13-4-2)12(14)10-8-6-5-7-9-10/h5-9,11,13H,3-4H2,1-2H3
InChIKeyHEPVRDHGUWFXJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylbuphedrone (CAS 1354631-28-9) Technical Overview for Analytical Reference Standard Procurement


N-Ethylbuphedrone (NEB, CAS 1354631-28-9) is a synthetic cathinone of the β-keto amphetamine class, formally designated as 2-(ethylamino)-1-phenylbutan-1-one [1]. It is characterized by an ethyl substituent at both the alpha carbon and the nitrogen atom, distinguishing it from simpler cathinone analogs [2]. The compound is primarily procured as a high-purity analytical reference standard for forensic toxicology, clinical research, and law enforcement applications . Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol (base) . Physicochemical predictions indicate a boiling point of 289.4±0.0 °C, a calculated LogP of 2.46, and a polar surface area of 29 Ų, which inform method development and handling protocols . As a controlled substance in multiple jurisdictions, its acquisition is restricted to qualified research and forensic laboratories [3].

Why Generic Substitution Fails: Analytical and Pharmacological Distinctions of N-Ethylbuphedrone (NEB)


Within the synthetic cathinone family, minor structural modifications yield profound differences in pharmacological activity, metabolic fate, and analytical detectability, rendering generic substitution scientifically invalid. N-Ethylbuphedrone, bearing an N-ethyl substituent, exhibits distinct dopamine transporter (DAT) inhibition potency and selectivity compared to its N-methyl or unsubstituted analogs [1]. A systematic structure-activity relationship (SAR) study demonstrated that elongation of the alpha-carbon side chain in N-ethyl cathinones, including NEB (propyl side chain), leads to a non-linear, inverted U-shaped relationship with DAT inhibition potency and locomotor stimulation, highlighting the critical nature of the specific ethyl substitution pattern [2]. Furthermore, NEB's metabolic profile, involving carbonyl reduction and N-dealkylation, differs from that of closely related compounds like ethcathinone or pentedrone, necessitating the use of a specific reference standard for accurate forensic identification in biological matrices [3]. Therefore, substituting NEB with a structurally similar, yet pharmacologically and analytically distinct, analog compromises experimental validity and regulatory compliance.

N-Ethylbuphedrone (NEB) Procurement Guide: Quantifiable Differentiation from Analogs and In-Class Candidates


Dopamine Transporter (DAT) Inhibition Potency: NEB vs. N-Ethyl-Cathinone (NEC) vs. N-Ethyl-Pentedrone

In a direct comparative SAR study, N-ethylbuphedrone (NEB) demonstrated superior potency as a dopamine transporter (DAT) inhibitor relative to its shorter-chain analog N-ethyl-cathinone (NEC), but was less potent than the longer-chain N-ethyl-pentedrone. This non-linear relationship underscores the specific impact of the α-carbon side-chain length on pharmacological activity [1].

DAT Inhibition Synthetic Cathinone SAR In Vitro Pharmacology

DAT vs. SERT Selectivity: NEB Demonstrates Clear Preference for Dopaminergic System

NEB exhibits pronounced selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT). This profile is consistent with the behavior of other potent psychostimulants in its class and contrasts with cathinones that have a more balanced or serotonergic profile [1].

Transporter Selectivity SERT Abuse Liability

In Vitro Cytotoxicity Profile: NEB vs. Methamphetamine and Series Analogs

N-Ethylbuphedrone's cytotoxicity was evaluated in PC12 cells alongside its structural analogs and methamphetamine. While all tested cathinones showed higher cytotoxicity than methamphetamine, NEB exhibited a specific cytotoxic profile that was neither the most nor least toxic among the N-ethyl series, providing a reference point for safety assessments [1].

Cytotoxicity PC12 Cells Safety Pharmacology

Locomotor Stimulation in Mice: Dose-Dependent Hyperactivity with NEB

In Swiss CD-1 mice, NEB induced a dose-dependent increase in locomotor activity, a hallmark of psychostimulant effects. The magnitude of this effect was intermediate within the N-ethyl cathinone series, aligning with its DAT inhibition potency and confirming in vivo translation [1].

Locomotor Activity Behavioral Pharmacology In Vivo

Analytical Reference Standard: Certified Purity and Identity for Forensic and Clinical Applications

Commercially available N-Ethylbuphedrone (hydrochloride) is supplied as a certified analytical reference standard with a purity of ≥98% and includes a comprehensive Certificate of Analysis (CoA) . This ensures traceable measurements and reliable method validation, which is essential for forensic and clinical laboratories operating under ISO/IEC 17025 guidelines [1].

Forensic Toxicology Analytical Reference Standard LC-MS/MS

N-Ethylbuphedrone (NEB) Applications: Validated Research and Industrial Use Cases


Forensic Toxicology: Confirmation and Quantitation of NEB in Seized Drug Analysis

Forensic laboratories utilize NEB as a primary reference standard for the identification and quantitation of the substance in seized materials. The certified purity (≥98%) and availability of batch-specific analytical data, including GC-MS spectra, enable precise calibration and reliable confirmation of NEB presence, ensuring legally defensible results in accordance with ISO/IEC 17025:2017 requirements . This is critical for distinguishing NEB from structurally similar cathinones that may co-elute or share common mass spectral fragments [1].

Clinical Toxicology and Urinalysis: Method Development for NEB Detection in Biological Matrices

Clinical and forensic toxicology laboratories employ NEB reference standards to develop and validate LC-MS/MS methods for detecting NEB and its metabolites in urine and blood. The compound's unique metabolic profile, involving carbonyl reduction and N-dealkylation, necessitates the use of the authentic parent standard for accurate quantification and to distinguish it from metabolites of other cathinones . The stability of the reference material under recommended storage conditions (-20°C) ensures long-term method reliability [1].

Neuroscience Research: Investigating Dopaminergic Mechanisms of Psychostimulants

Neuroscience researchers utilize NEB as a selective tool compound to probe dopaminergic neurotransmission. Its quantified DAT inhibition potency (IC50 1.85 μM) and high selectivity over SERT (ratio >54) make it a valuable agent for studying dopamine-dependent behaviors and neurochemical pathways, without the confounding influence of serotonergic activity . This allows for targeted investigations into the mechanisms of psychostimulant action, reward, and addiction in cellular and animal models.

Structural Analog Development and SAR Studies

Medicinal chemists and pharmacologists use NEB as a key comparator in the synthesis and evaluation of novel synthetic cathinone analogs. Its well-defined DAT inhibition potency (IC50 1.85 μM) and cytotoxicity profile in PC12 cells provide a benchmark for assessing the structure-activity relationships of new compounds, facilitating the rational design of molecules with tailored pharmacological properties . This is essential for both understanding abuse liability and exploring potential therapeutic applications of this chemical scaffold.

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